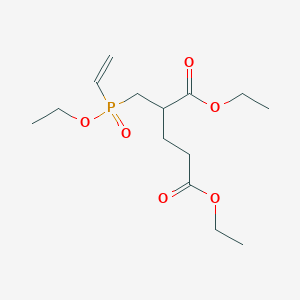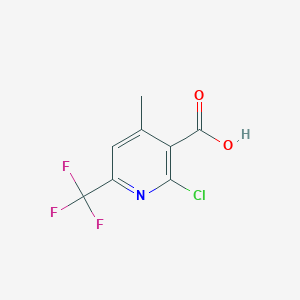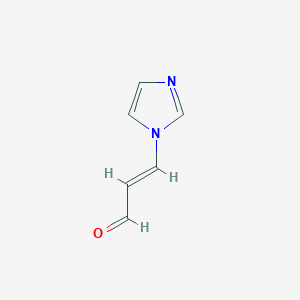
3-(1H-Imidazol-1-yl)acrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Imidazol-1-yl)acrylaldehyde is a chemical compound that features an imidazole ring attached to an acrylaldehyde moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Imidazol-1-yl)acrylaldehyde typically involves the reaction of imidazole with an appropriate aldehyde precursor. One common method is the Michael addition of imidazole to an α,β-unsaturated aldehyde under basic conditions. This reaction can be facilitated by using a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 3-(1H-Imidazol-1-yl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products:
Oxidation: 3-(1H-Imidazol-1-yl)acrylic acid.
Reduction: 3-(1H-Imidazol-1-yl)propan-1-ol.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
3-(1H-Imidazol-1-yl)acrylaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(1H-Imidazol-1-yl)acrylaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, the imidazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of their function . These interactions are crucial for the compound’s biological activity and therapeutic potential.
Comparación Con Compuestos Similares
- 3-(1H-Imidazol-1-yl)propan-1-one
- 3-(1H-Imidazol-1-yl)propan-1-ol
- 1-(3-Aminopropyl)imidazole
Comparison: 3-(1H-Imidazol-1-yl)acrylaldehyde is unique due to the presence of both an imidazole ring and an aldehyde group. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds that lack one of these functional groups. For example, 3-(1H-Imidazol-1-yl)propan-1-one lacks the aldehyde group, limiting its reactivity in oxidation and reduction reactions .
Propiedades
Fórmula molecular |
C6H6N2O |
|---|---|
Peso molecular |
122.12 g/mol |
Nombre IUPAC |
(E)-3-imidazol-1-ylprop-2-enal |
InChI |
InChI=1S/C6H6N2O/c9-5-1-3-8-4-2-7-6-8/h1-6H/b3-1+ |
Clave InChI |
FHWRXQPZBJPLSE-HNQUOIGGSA-N |
SMILES isomérico |
C1=CN(C=N1)/C=C/C=O |
SMILES canónico |
C1=CN(C=N1)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-(6-Methoxybenzo[d]thiazol-2-yl)-1H-1,2,3-triazol-1-yl)propan-1-ol](/img/structure/B12834260.png)
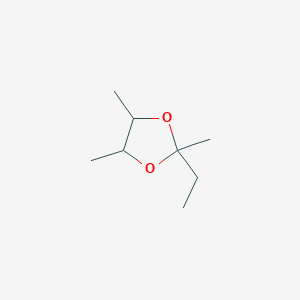


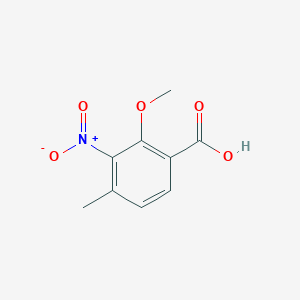
![1-(5-methyl-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B12834299.png)


![trimethyl-[3-[6,8,17,19-tetraoxo-18-[3-(trimethylazaniumyl)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propyl]azanium](/img/structure/B12834317.png)
![N-[5-(Aminomethyl)-2-Fluorophenyl]-Acetamide](/img/structure/B12834322.png)

